molecular formula C19H20Cl2N2O2 B10977958 2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

Cat. No. B10977958
M. Wt: 379.3 g/mol
InChI Key: TXCUQSCJEXCGHI-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxy and piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, is reacted with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Coupling with Piperazine: The phenoxy intermediate is then coupled with 4-(3-chlorophenyl)piperazine in the presence of a suitable coupling agent, such as a carbodiimide or a phosphonium salt, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the chloro substituents.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(2-Methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(2-Chloro-5-methylphenoxy)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone

Uniqueness

2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is unique due to the presence of both chloro and methyl substituents on the phenoxy and piperazine rings, respectively. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.

properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H20Cl2N2O2/c1-14-5-6-17(21)18(11-14)25-13-19(24)23-9-7-22(8-10-23)16-4-2-3-15(20)12-16/h2-6,11-12H,7-10,13H2,1H3

InChI Key

TXCUQSCJEXCGHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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